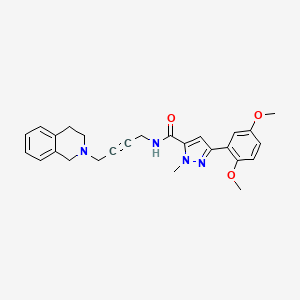

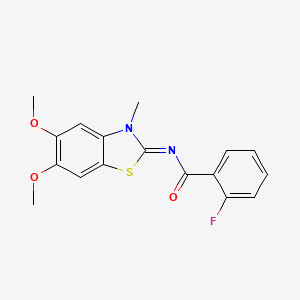

![molecular formula C12H11N3O2 B2698393 4-硝基-1-[(2E)-3-苯基丙-2-烯-1-基]-1H-吡唑 CAS No. 1240590-93-5](/img/structure/B2698393.png)

4-硝基-1-[(2E)-3-苯基丙-2-烯-1-基]-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole” is a chemical compound with the molecular formula C12H11N3O2 . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of nitro compounds, which includes “4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole”, can be achieved in several ways. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis

The molecular structure of “4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole” consists of a pyrazole ring attached to a phenylpropenyl group and a nitro group . The presence of the nitro group, which is a very important class of nitrogen derivatives, contributes to the compound’s reactivity .Chemical Reactions Analysis

Nitro compounds, such as “4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole”, are known for their reactivity. The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This makes nitro compounds highly reactive and capable of undergoing various chemical reactions.Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending on the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .科学研究应用

光学和材料特性

一项研究考察了一系列 2-吡唑啉衍生物(包括具有 4-硝基取代的衍生物)中结构和性质之间的关系,突出了它们多样化的光学行为。具有 4-硝基取代的化合物表现出显着的二阶非线性光学性质和液晶行为,表明在光调制和显示技术中的材料科学中有潜在的应用 (Barberá 等人,1998)。

分子结构和相互作用

各种吡唑衍生物(包括具有硝基取代的衍生物)的晶体结构分析一直是理解分子间相互作用和分子几何结构的重点。例如,对 3-叔丁基-1-(3-硝基苯基)-1H-吡唑-5-胺的研究提供了对分子在晶体中排列的见解,突出了氢键在形成稳定结构中的作用 (Hernández-Ortega 等人,2012)。

合成与化学反应性

对吡唑衍生物的新偶氮席夫碱的合成研究,包括具有 4-硝基亚苄基的衍生物,强调了这些化合物在开发具有特定光学性质的新材料中的重要性。DFT 计算支持的理论和实验光谱分析揭示了在设计具有定制电子和光学特征的材料中的潜在应用 (Özkınalı 等人,2018)。

抗菌活性

通过在超声波照射下采用高效的多组分方法开发新型 1,3,4-噻二唑-1H-吡唑-4-基-噻唑烷-4-酮衍生物,展示了吡唑衍生物的抗菌潜力。硝基的存在显着增强了对特定菌株的抗菌活性,表明它们在药学化学中开发新型抗菌剂的潜力 (Kerru 等人,2020)。

高能材料

具有三硝基甲基部分的硝基吡唑的合成和研究突出了这些化合物作为高能材料的潜力。它们形成的正热、高密度和有希望的能量性能使它们成为新型环境友好型能量材料的候选者 (Dalinger 等人,2015)。

作用机制

While the specific mechanism of action for “4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole” is not mentioned in the search results, nitro compounds in general are known to mimic the actions of endogenous nitric oxide (NO) by releasing NO or forming NO within tissues . This results in various physiological effects, including vasodilation .

安全和危害

While specific safety and hazard information for “4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole” is not available in the search results, nitro compounds in general can be hazardous. They are often harmful if swallowed and can cause skin irritation . Proper handling and storage are necessary to ensure safety.

属性

IUPAC Name |

4-nitro-1-[(E)-3-phenylprop-2-enyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-15(17)12-9-13-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYAXTAUAUBTED-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

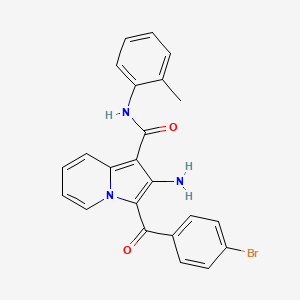

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2698310.png)

![3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2698322.png)

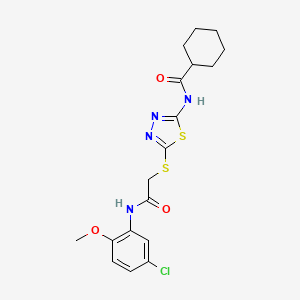

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2698324.png)

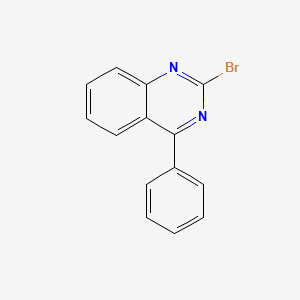

![9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698325.png)

![N-(3,5-dimethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2698326.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2698332.png)

![3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2698333.png)